N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)benzamide
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Overview
Description
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)benzamide is a complex organic compound that features a carbazole moiety. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and medicinal chemistry due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)benzamide typically involves multi-step organic reactions. One common route includes the reaction of 9H-carbazole with an appropriate alkylating agent to introduce the hydroxypropyl group. This intermediate is then reacted with 2-methoxyethylamine and benzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone or aldehyde derivative, while nucleophilic substitution could introduce various functional groups onto the benzamide moiety.
Scientific Research Applications
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The carbazole moiety can intercalate with DNA, potentially disrupting cellular processes and leading to anticancer effects. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-chlorophenyl)methanesulfonamide: Similar structure but with a chlorophenyl group instead of a methoxyethyl group.
Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]: A polymeric form with similar functional groups.
Uniqueness
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct electronic and structural properties. This uniqueness makes it valuable for specialized applications in organic electronics and medicinal chemistry.
Properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-30-16-15-26(25(29)19-9-3-2-4-10-19)17-20(28)18-27-23-13-7-5-11-21(23)22-12-6-8-14-24(22)27/h2-14,20,28H,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRPOZMJHCAUSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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